Cas no 1256545-97-7 ({8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol)
![{8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol structure](https://ja.kuujia.com/scimg/cas/1256545-97-7x500.png)
{8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol 化学的及び物理的性質
名前と識別子
-
- 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol
- (8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol
- {8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol
- E79951
- INVQRGJXWSTBBN-UHFFFAOYSA-N
- DB-186649
- 1256545-97-7
- SCHEMBL1955760
- SY321990
- PB40095
- MFCD18910164
- PS-16700
-
- MDL: MFCD18910164
- インチ: 1S/C9H15FO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7H2
- InChIKey: INVQRGJXWSTBBN-UHFFFAOYSA-N
- ほほえんだ: FC1(CO)CCC2(CC1)OCCO2
計算された属性
- せいみつぶんしりょう: 190.100523g/mol
- どういたいしつりょう: 190.100523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- ぶんしりょう: 190.21g/mol
- トポロジー分子極性表面積: 38.7
{8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00039-500MG |
{8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
1256545-97-7 | 97% | 500MG |
¥ 2,560.00 | 2023-04-03 | |
Chemenu | CM638067-500mg |
8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol |
1256545-97-7 | 95%+ | 500mg |
$466 | 2023-02-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00039-5G |
{8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
1256545-97-7 | 97% | 5g |
¥ 9,603.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y1101608-1G |
{8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
1256545-97-7 | 97% | 1g |
$600 | 2024-07-21 | |
eNovation Chemicals LLC | Y1101608-500mg |
{8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
1256545-97-7 | 97% | 500mg |
$480 | 2025-02-26 | |
abcr | AB577292-5g |
(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol; . |
1256545-97-7 | 5g |
€2250.90 | 2024-04-20 | ||
abcr | AB577292-500mg |
(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol; . |
1256545-97-7 | 500mg |
€642.40 | 2024-04-20 | ||
1PlusChem | 1P01JM0S-1g |
8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol |
1256545-97-7 | 95% | 1g |
$575.00 | 2024-07-09 | |
Ambeed | A948755-500mg |
8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol |
1256545-97-7 | 97% | 500mg |
$551.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00039-1g |
{8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol |
1256545-97-7 | 97% | 1g |
¥3143.0 | 2024-04-25 |
{8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
{8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanolに関する追加情報
Comprehensive Overview of {8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol (CAS No. 1256545-97-7)
The compound {8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol (CAS No. 1256545-97-7) is a fluorinated spirocyclic derivative with significant potential in pharmaceutical and agrochemical research. Its unique spirocyclic structure and fluorine substitution make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing novel drug candidates and sustainable agrochemicals, aligning with the growing demand for green chemistry solutions.
One of the key features of {8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol is its stereochemical complexity, which allows for precise modulation of biological activity. This property is particularly relevant in the context of targeted drug delivery and enzyme inhibition, two hot topics in modern medicinal chemistry. The presence of the fluoro group enhances the compound's metabolic stability, a critical factor in the design of long-acting therapeutics. Recent studies have explored its utility in central nervous system (CNS) drug development, where fluorinated compounds often exhibit improved blood-brain barrier penetration.
In the agrochemical sector, {8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol has garnered attention for its potential as a biodegradable pesticide precursor. With increasing regulatory pressure on persistent organic pollutants (POPs), this compound's low environmental persistence makes it an attractive alternative. Its spirocyclic backbone also contributes to reduced toxicity profiles, addressing consumer concerns about food safety and ecosystem health—topics frequently searched in connection with sustainable agriculture.
The synthesis of {8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol typically involves asymmetric catalysis, a technique widely discussed in academic literature and patent filings. This aligns with industry trends toward atom-efficient synthesis, another frequently searched term among chemists optimizing cost-effective production methods. The compound's chiral centers offer opportunities for developing enantioselective catalysts, a niche but growing area in fine chemical manufacturing.
Analytical characterization of CAS No. 1256545-97-7 often employs advanced techniques like NMR spectroscopy and mass spectrometry, reflecting the pharmaceutical industry's emphasis on quality by design (QbD). These methods ensure compliance with stringent ICH guidelines, a common search query among quality control professionals. The compound's physicochemical properties—including logP and hydrogen bonding capacity—are frequently modeled using computational chemistry tools, bridging experimental and in silico drug discovery approaches.
From a commercial perspective, {8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol caters to the expanding market for custom synthesis and contract research services. Its inclusion in high-throughput screening libraries addresses pharmaceutical companies' need for diverse chemical space exploration. The compound's patent landscape reveals applications in kinase inhibitor development, connecting to trending searches about cancer therapeutics and personalized medicine.
Environmental considerations further enhance the relevance of CAS No. 1256545-97-7. Its benign by design attributes resonate with green chemistry metrics such as E-factor reduction—a priority for manufacturers aiming to meet EPA standards. This positions the compound favorably in discussions about circular economy principles in chemical production, a subject gaining traction in corporate sustainability reports.
In conclusion, {8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanol represents a multifaceted research tool with applications spanning drug discovery, agrochemical innovation, and sustainable chemistry. Its structural features address multiple contemporary challenges, from CNS drug delivery to eco-friendly crop protection, making it a compound of enduring scientific and industrial interest.
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